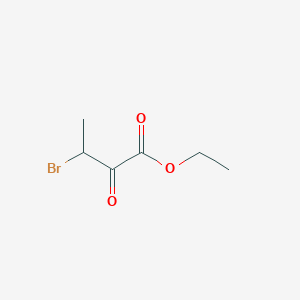

Ethyl 3-bromo-2-oxobutanoate

説明

特性

IUPAC Name |

ethyl 3-bromo-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOIQIWIQSMQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455814 | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57332-84-0 | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Coordination of CuBr₂ : The carbonyl oxygen of the α-ketoester coordinates with CuBr₂, activating the α-carbon for electrophilic attack.

-

Bromine Transfer : Bromide from CuBr₂ attacks the β-carbon, resulting in the formation of the brominated product. The copper byproduct is subsequently removed via aqueous workup.

This method avoids the use of hazardous molecular bromine (Br₂), enhancing safety and selectivity.

Experimental Procedure

A representative protocol involves:

-

Dissolving ethyl 2-oxobutanoate (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Adding CuBr₂ (1.2 equiv) portion-wise at 0°C under nitrogen atmosphere.

-

Stirring the mixture at room temperature for 6–8 hours.

-

Quenching with water, extracting with DCM, and purifying via column chromatography (hexane/ethyl acetate).

Yield and Optimization

Yields for this method typically range between 70–84% , contingent on reaction conditions:

-

Temperature : Lower temperatures (0–25°C) minimize side reactions like over-bromination.

-

Solvent : Polar aprotic solvents (e.g., DCM, ethyl acetate) enhance reagent solubility.

-

Stoichiometry : A slight excess of CuBr₂ (1.2 equiv) ensures complete conversion.

Alternative Bromination Strategies

While CuBr₂-based bromination dominates modern syntheses, historical methods employed alternative reagents:

Molecular Bromine (Br₂)

Early approaches utilized Br₂ in ethanol or acetic acid under reflux. However, this method suffers from:

N-Bromosuccinimide (NBS)

NBS in tetrahydrofuran (THF) with catalytic peroxides offers a radical-mediated pathway. While effective for allylic bromination, it is less suited for α-ketoesters due to competing oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary synthesis routes:

| Method | Reagent | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| CuBr₂ Bromination | CuBr₂ | DCM | 0–25°C | 70–84% | High selectivity, mild conditions | Requires anhydrous conditions |

| Molecular Bromine | Br₂ | EtOH | Reflux | 50–65% | Low cost | Poor regioselectivity, hazardous |

| N-Bromosuccinimide | NBS | THF | 25–40°C | 40–55% | Radical specificity | Side oxidation, moderate yields |

Industrial-Scale Production

Industrial synthesis prioritizes CuBr₂ due to its scalability and safety profile. Key considerations include:

科学的研究の応用

Chemistry

Ethyl 3-bromo-2-oxobutanoate serves as a crucial building block in organic synthesis. Its reactivity enables the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules. Notably, it is used in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors, highlighting its importance in radiochemistry and imaging studies .

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its electrophilic nature allows it to interact with nucleophiles such as enzymes and proteins, aiding in the exploration of biochemical mechanisms. However, detailed studies on its stability and long-term effects on cellular functions are still needed.

Medicine

This compound acts as an intermediate in drug synthesis. Its derivatives have been investigated for their potential therapeutic effects, including insecticidal activity and inhibition of human monoamine oxidase . These applications underscore its relevance in medicinal chemistry and pharmacology.

Industry

The compound finds applications in producing fine chemicals and specialty materials. Its ability to undergo various chemical reactions makes it valuable for developing agrochemicals and other industrial products .

Case Study 1: Synthesis of PET Tracers

Research has demonstrated the successful use of this compound in synthesizing PET tracers targeting neuropeptide Y receptors. This application highlights its significance in neuroimaging and potential diagnostic tools for neurological disorders .

Case Study 2: Insecticidal Activity

Studies on derivatives of this compound have shown promising insecticidal properties against various pests. This application emphasizes its role in developing environmentally friendly agricultural solutions .

作用機序

The mechanism of action of ethyl 3-bromo-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo reduction and oxidation reactions, which are facilitated by the presence of the carbonyl group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of ethyl 3-bromo-2-oxobutanoate are influenced by its α-bromo-β-keto ester motif. Below is a comparative analysis with analogous compounds:

Physicochemical Properties

- Boiling Points: this compound (213°C) has a higher boiling point than mthis compound (~195°C), reflecting the ethyl group’s larger size and stronger intermolecular forces .

- Density: The dichloro derivative (CAS: 6134-66-3) has a lower density (~1.3 g/cm³) compared to this compound (1.5 g/cm³), influenced by molecular packing and halogen mass .

Commercial Availability

This compound is widely available from suppliers like TRC and Matrix Scientific, with prices ranging from $149/1g to $1340/25g .

生物活性

Ethyl 3-bromo-2-oxobutanoate, also known as Ethyl α-bromoethylglyoxalate, is a compound with significant biological activity that has been explored in various research contexts. This article delves into its synthesis, biological properties, case studies, and potential applications.

- Molecular Formula : CHBrO

- Molecular Weight : 209.04 g/mol

- CAS Number : 57332-84-0

- Appearance : Clear colorless oil

Synthesis

This compound can be synthesized from ethyl 3-oxobutanoate sodium salt through various chemical reactions. A common method involves the bromination of the oxobutanoate under controlled conditions, resulting in a compound that retains the keto group essential for its biological activity .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation by blocking DNA replication, which can lead to apoptosis (programmed cell death). Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cell Lines Tested :

- PC3 prostate cancer cells

- L1210 murine leukemia cells

- CCRF-CEM human leukemia cells

The compound's mechanism of action appears to involve interference with cellular processes critical for cancer cell survival and replication .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to its structure can enhance or diminish its biological effects. For instance, varying the substituents on the compound can lead to different levels of inhibitory activity against cancer cell lines. A comparative analysis of related compounds has shown that certain structural features are crucial for maintaining potency against specific cancer types .

Case Studies

-

Inhibition of Deoxycytidine Kinase :

A study investigated this compound as a potential inhibitor of deoxycytidine kinase, an enzyme involved in nucleotide metabolism. The compound exhibited inhibitory activity measured by H-deoxycytidine uptake in murine L1210 and CCRF-CEM cells. The results indicated a significant reduction in enzyme activity, suggesting its potential role in therapeutic applications targeting nucleotide metabolism in cancer . -

Synthesis of Neuropeptide Y Y1 Receptor Tracers :

This compound has also been utilized in the preparation of positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors. This application highlights its versatility beyond oncology, indicating potential uses in neuroimaging and diagnostics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 209.04 g/mol |

| CAS Number | 57332-84-0 |

| Anticancer Activity | Yes |

| Mechanism of Action | DNA replication inhibition |

| Tested Cell Lines | PC3, L1210, CCRF-CEM |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-2-oxobutanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of ethyl 3-oxobutanoate derivatives. A common method involves reacting ethyl acetoacetate with brominating agents under controlled conditions. For example, in a metal-free synthesis, ethyl 3-oxobutanoate is treated with a bromine source (e.g., EPDTB) in ethyl acetate at 5–10°C for ~24 minutes, monitored by TLC (10% EtOAc/hexane) . Alternative routes include reacting methyl 3-oxobutanoate with bromine-containing reagents (e.g., mthis compound synthesis under ethanol reflux at 65°C) . Optimization focuses on temperature control, reaction time, and stoichiometry to minimize side reactions (e.g., over-bromination).

Table 1: Comparison of Synthetic Methods

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| EPDTB | EtOAc | 5–10°C | 24 minutes | 80–85% | |

| Br₂ (in situ) | EtOH | 65°C | 1–2 hours | 70–84% |

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- TLC : Use 10% EtOAc/hexane to monitor reaction progress .

- NMR : Key signals include:

Q. What safety precautions are essential when handling this compound?

While no explicit GHS hazards are reported for similar bromoesters, the bromine substituent suggests potential lachrymatory or irritant properties. Use fume hoods, nitrile gloves, and eye protection. Avoid prolonged exposure and store in cool, dry conditions away from strong oxidizers .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

The electron-withdrawing ketone group adjacent to the bromine enhances electrophilicity, making the β-carbon highly susceptible to SN2 reactions. This reactivity is exploited in synthesizing heterocycles or branched esters. For example, in JAK2 inhibitor studies, the bromine is displaced by nucleophiles (e.g., amines or thiols) under mild conditions (EtOH, 65°C) to form C–N or C–S bonds . Competing elimination (E2) can occur at higher temperatures, requiring careful optimization of base strength and solvent polarity.

Q. What strategies enable stereochemical control in reductions or substitutions involving this compound?

- Asymmetric Reduction : Immobilized baker’s yeast or bacterial reductases (e.g., Klebsiella pneumoniae) selectively reduce the ketone to (R) or (S)-configured alcohols with >95% enantiomeric excess (e.e.). Steric hindrance from the bromine and ethyl ester directs hydride attack .

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-complexes) to control both configuration and reactivity during SN2 displacement .

Q. How can computational methods predict the reactivity of this compound in complex syntheses?

- DFT Calculations : Model transition states for SN2 reactions to predict regioselectivity and activation energies.

- Hydrogen Bonding Analysis : Apply graph-set theory (Etter’s rules) to predict crystal packing or supramolecular interactions, which influence solubility and reaction rates .

Data Contradictions and Resolution

- Synthesis Temperature : recommends 5–10°C for bromination, while uses 65°C. This discrepancy arises from differing brominating agents (EPDTB vs. Br₂). Lower temperatures prevent side reactions with labile substrates, whereas higher temperatures accelerate reactivity in stable systems.

- Stereoselectivity : Bacterial reductions () achieve >99% e.e., while immobilized yeast () shows variable diastereoselectivity. This highlights the need for biocatalyst screening tailored to substrate steric demands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。